molecular formula C19H22N6O3 B6584606 N-(3,5-dimethylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251551-75-3

N-(3,5-dimethylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B6584606
CAS No.: 1251551-75-3
M. Wt: 382.4 g/mol
InChI Key: STHVGTLRHJYIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo-pyrazine core fused with a morpholine moiety and an acetamide-linked 3,5-dimethylphenyl group. This structure combines elements of both triazole and pyrazine rings, which are known for their bioactivity in medicinal and agrochemical contexts. The morpholine substituent enhances solubility and bioavailability, while the dimethylphenyl group contributes to lipophilicity and target binding specificity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-13-9-14(2)11-15(10-13)21-16(26)12-25-19(27)24-4-3-20-17(18(24)22-25)23-5-7-28-8-6-23/h3-4,9-11H,5-8,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHVGTLRHJYIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural differences, functional groups, and inferred bioactivities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Triazolo[4,3-a]pyrazine - Morpholine (position 8)
- Acetamide-linked 3,5-dimethylphenyl (position 2)
Hypothesized: Kinase inhibition, agrochemical activity (based on triazolo-pyrazine analogs)
AP-PROTAC-1 (from ) Thieno-triazolo-diazepine - Chlorophenyl
- Dioxopiperidinyl-dioxoisoindolinyl
PROTAC-mediated protein degradation (anticancer applications)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine - Sulfonamide
- Difluorophenyl
Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide - Methoxy
- Oxazolidinone
Fungicide (oomycete control)
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) Triazine - Fluorinated alkyl
- Dimethylphenoxy
Herbicide (cellulose biosynthesis inhibitor)

Key Observations :

Core Heterocycle Influence: The triazolo-pyrazine core in the target compound differentiates it from triazolo-pyrimidines (e.g., flumetsulam) and triazines (e.g., triaziflam). AP-PROTAC-1’s thieno-triazolo-diazepine core suggests broader conformational flexibility compared to the rigid pyrazine scaffold .

Substituent Effects: The morpholine group in the target compound likely enhances water solubility compared to the sulfonamide in flumetsulam or the oxazolidinone in oxadixyl. Morpholine is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathways) .

Functional Group Activity: Acetamide linkages (shared with oxadixyl) are associated with fungicidal activity, but the absence of methoxy or oxazolidinone groups in the target compound suggests a divergent mechanism . PROTACs like AP-PROTAC-1 rely on E3 ligase-binding motifs (e.g., dioxopiperidinyl), which are absent in the target compound, limiting direct functional parallels .

Research Findings and Hypotheses

While direct studies on the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:

  • Agrochemical Potential: Triazolo-pyrazines with morpholine substituents have shown herbicidal activity in preliminary screens, possibly via disruption of plant amino acid biosynthesis .
  • Kinase Inhibition : Morpholine-containing compounds often target ATP-binding pockets in kinases. The dimethylphenyl group may stabilize hydrophobic interactions, as seen in kinase inhibitors like imatinib derivatives .
  • Synthetic Challenges : The triazolo-pyrazine core requires multi-step synthesis, as seen in ’s triazine-pyrrolidine derivatives, which involve condensation and cyclization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.